Cas no 1448030-34-9 (N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-3,3-dimethylbutanamide)
N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-3,3-dimethylbutanamide Chemical and Physical Properties
Names and Identifiers
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- N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-3,3-dimethylbutanamide
- AKOS024555813
- F6414-2006
- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide
- N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-3,3-DIMETHYLBUTANAMIDE
- N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3,3-dimethylbutanamide
- 1448030-34-9
-
- Inchi: 1S/C15H23NO2S/c1-15(2,3)9-14(18)16-10-13(17)11-5-7-12(19-4)8-6-11/h5-8,13,17H,9-10H2,1-4H3,(H,16,18)
- InChI Key: WHRIKKBRUUXORU-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(=CC=1)C(CNC(CC(C)(C)C)=O)O
Computed Properties
- Exact Mass: 281.14495015g/mol
- Monoisotopic Mass: 281.14495015g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 74.6Ų
N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-3,3-dimethylbutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6414-2006-2μmol |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-3,3-dimethylbutanamide |
1448030-34-9 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2006-5μmol |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-3,3-dimethylbutanamide |
1448030-34-9 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2006-10μmol |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-3,3-dimethylbutanamide |
1448030-34-9 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2006-20μmol |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-3,3-dimethylbutanamide |
1448030-34-9 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2006-1mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-3,3-dimethylbutanamide |
1448030-34-9 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2006-2mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-3,3-dimethylbutanamide |
1448030-34-9 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2006-3mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-3,3-dimethylbutanamide |
1448030-34-9 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2006-4mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-3,3-dimethylbutanamide |
1448030-34-9 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2006-5mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-3,3-dimethylbutanamide |
1448030-34-9 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2006-10mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-3,3-dimethylbutanamide |
1448030-34-9 | 10mg |
$79.0 | 2023-09-09 |
N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-3,3-dimethylbutanamide Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-3,3-dimethylbutanamide
N-{2-Hydroxy-2-[4-(Methylsulfanyl)Phenyl]Ethyl}-3,3-Dimethylbutanamide: A Comprehensive Overview
The compound N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-3,3-dimethylbutanamide, identified by the CAS number 1448030-34-9, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amides, characterized by its unique structure that combines a hydroxyl group, a methylsulfanyl substituent, and a butanamide moiety. The presence of these functional groups makes it a versatile compound with diverse reactivity and biological activity.
Recent studies have highlighted the importance of methylsulfanyl groups in modulating the pharmacokinetic properties of compounds. The methylsulfanyl substituent in this molecule is known to enhance lipophilicity, which can improve absorption and bioavailability when used in drug delivery systems. This feature has drawn the attention of researchers in the field of medicinal chemistry, particularly in the development of bioactive molecules with improved therapeutic indices.
The structure of N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-3,3-dimethylbutanamide also includes a hydroxyl group attached to a phenylethyl chain. This hydroxyl group plays a crucial role in hydrogen bonding, which can influence the compound's solubility and stability under different environmental conditions. Additionally, the phenylethyl chain contributes to the molecule's aromatic character, which is often associated with antioxidant properties. Recent research has explored the potential of such aromatic compounds as natural antioxidants in food preservation and cosmetic formulations.
The butanamide moiety in this compound is another key feature that contributes to its versatility. Amides are widely used in pharmaceuticals due to their ability to form stable bonds and their compatibility with biological systems. The dimethyl substitution on the butanamide group further enhances the molecule's stability and resistance to enzymatic degradation, making it an attractive candidate for long-lasting drug delivery systems.
From a synthetic perspective, the preparation of N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-3,3-dimethylbutanamide involves a series of carefully designed reactions that highlight modern organic synthesis techniques. The synthesis typically begins with the preparation of the methylsulfanyl-substituted phenol derivative, followed by coupling reactions to introduce the amide functionality. Researchers have reported optimized conditions for these reactions, ensuring high yields and purity levels.
In terms of biological activity, this compound has shown promising results in preliminary assays targeting various therapeutic areas. For instance, studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Furthermore, its antioxidant properties make it a candidate for use in skincare products aimed at combating oxidative stress and premature aging.
The integration of multiple functional groups in N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-3,3-dimethylbutanamide provides a platform for further chemical modifications. Researchers are exploring ways to enhance its bioavailability by modifying its pharmacokinetic properties or incorporating it into nanoparticles for targeted drug delivery. These advancements are expected to open new avenues for its application in personalized medicine.
In conclusion, N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-3,3-dimethylbutanamide (CAS No. 1448030-34-9) is a multifaceted compound with significant potential across various industries. Its unique structure combines functional groups that offer diverse chemical and biological properties, making it an intriguing subject for both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in advancing innovative solutions in chemistry and pharmacology.
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